N-Boc-S-benzyl-D-cysteine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-Boc-S-benzyl-D-cysteine” is a derivative of cysteine . It is used for research purposes and is not sold to patients . This compound is recognized as an ergogenic dietary substance, influencing the secretion of anabolic hormones, supplying fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Synthesis Analysis

The synthesis of “N-Boc-S-benzyl-D-cysteine” involves the stepwise lengthening of the chain according to the repetitive N, O-bis(trimethylsilyl)acetamide/N-hydroxysuccinimide ester (BSA/NHS) strategy . This synthetic route requires no chromatography purification and can be readily performed, yielding a highly pure pentapeptide compound .

Molecular Structure Analysis

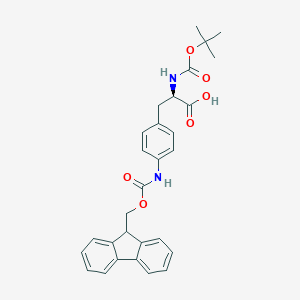

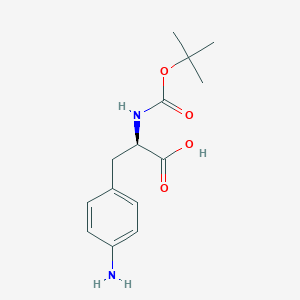

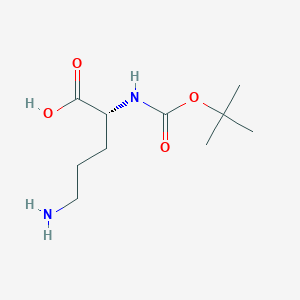

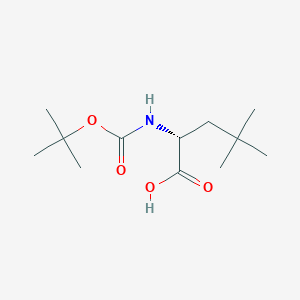

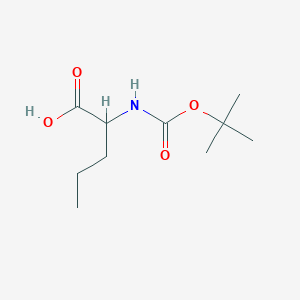

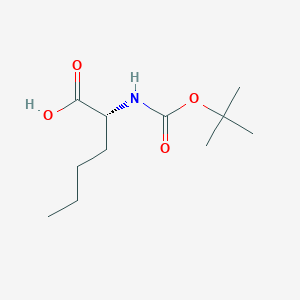

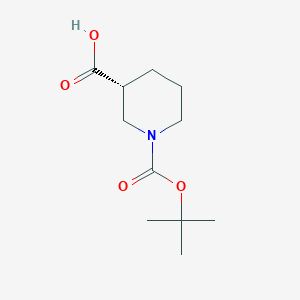

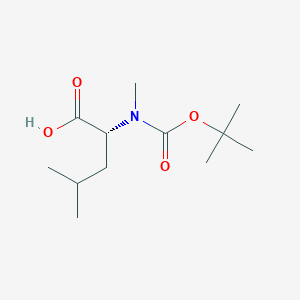

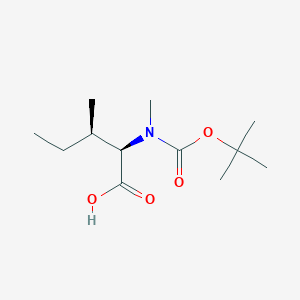

The molecular weight of “N-Boc-S-benzyl-D-cysteine” is 311.40, and its formula is C15H21NO4S . The structure of this compound is complex due to the presence of multiple functional groups.

Chemical Reactions Analysis

“N-Boc-S-benzyl-D-cysteine” is involved in various chemical reactions. It is used as an N-terminal protected reagent in the synthesis of peptides and proteins containing cysteine residues . The Boc group in this compound can be cleaved by mild acidolysis .

科学的研究の応用

Peptide and Protein Synthesis

“N-Boc-S-benzyl-D-cysteine” is an N-terminal protected reagent that can be used in the synthesis of peptides and proteins containing cysteine residues . This allows for the controlled formation of peptide bonds without unwanted side reactions.

Conversion to Dehydroalanine

The cysteine residues in peptides and proteins synthesized using “N-Boc-S-benzyl-D-cysteine” can further be converted to dehydroalanine . Dehydroalanine is a useful synthetic intermediate in organic chemistry and biochemistry, and it can be used to introduce a variety of functional groups into a molecule.

Cytokine Research

“N-Boc-S-benzyl-D-cysteine” may have applications in cytokine research . Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. They are important in health and disease, specifically in host responses to infection, immune responses, inflammation, and trauma.

Chemical Synthesis

“N-Boc-S-benzyl-D-cysteine” can be used as a starting material in the synthesis of other complex molecules . For example, it can be used in the synthesis of N-amino-3-(4-[(fluoren-9-ylmethoxy)carbonylamino]-methyl}phenyl)propanamide trifluoroacetic acid salt .

将来の方向性

The future directions of “N-Boc-S-benzyl-D-cysteine” could involve its use in the synthesis of more complex peptides and proteins. Its role in influencing the secretion of anabolic hormones and enhancing mental performance during stress-related tasks suggests potential applications in the fields of exercise physiology and stress management .

作用機序

Target of Action

N-Boc-S-benzyl-D-cysteine is a derivative of the amino acid cysteine . As an amino acid derivative, it can interact with various biological targets, particularly proteins and enzymes that recognize or are modulated by cysteine.

Biochemical Pathways

Amino acids and their derivatives, including N-Boc-S-benzyl-D-cysteine, have been used as ergogenic supplements. They can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage

Result of Action

Given its potential role as an ergogenic supplement, it may contribute to enhanced physical performance and recovery . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-Boc-S-benzyl-D-cysteine is not well-studied. Factors such as temperature, pH, and the presence of other molecules could potentially influence its stability and activity. For instance, it should be stored in a dry place, away from moisture, and at -20°C for long-term storage

特性

IUPAC Name |

(2S)-3-benzylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4S/c1-15(2,3)20-14(19)16-12(13(17)18)10-21-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVORPLRHYROAA-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CSCC1=CC=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-S-benzyl-D-cysteine | |

CAS RN |

5068-28-0 |

Source

|

| Record name | N-tert-Butyloxycarbonyl-S-benzylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005068280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。